molecular formula C20H16ClNO2 B5696708 5-chloro-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide

5-chloro-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide

Cat. No. B5696708
M. Wt: 337.8 g/mol
InChI Key: KYBZJDCDFDUMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide is a chemical compound that has been used in scientific research for a variety of purposes.

Mechanism of Action

The exact mechanism of action for 5-chloro-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
Research has shown that 5-chloro-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide can have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been studied for its potential to reduce the symptoms of Parkinson's disease. Additionally, it has been shown to have effects on the central nervous system, including the ability to reduce anxiety and improve mood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide in lab experiments is its potential as a treatment for a variety of conditions. Additionally, it has been shown to have relatively low toxicity, making it a potentially safer option than other compounds. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.

Future Directions

There are many potential future directions for research related to 5-chloro-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide. One area of interest is its potential as a treatment for Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with different receptors and enzymes in the body. Finally, there is potential for research related to the compound's anti-inflammatory properties and its potential as a treatment for other conditions.

Synthesis Methods

The synthesis method for 5-chloro-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 1,2-dihydroacenaphthylene in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with ammonia to yield the final compound.

Scientific Research Applications

5-chloro-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide has been used in scientific research for a variety of purposes. It has been studied for its potential as an anti-inflammatory agent, as well as its effects on the central nervous system. Additionally, it has been used in research related to cancer treatment and as a potential treatment for Parkinson's disease.

properties

IUPAC Name

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-24-18-10-8-14(21)11-16(18)20(23)22-17-9-7-13-6-5-12-3-2-4-15(17)19(12)13/h2-4,7-11H,5-6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBZJDCDFDUMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxybenzamide

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